N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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Overview
Description
N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidine ring
Mechanism of Action
Target of Action
N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride primarily targets Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a crucial role in promoting cell proliferation and survival, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition of PKB . It has been shown to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This selective inhibition disrupts the normal functioning of PKB, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound’s inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Certain modifications, such as variation of the linker group between the piperidine and the lipophilic substituent, have been identified to produce potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to significant changes at the molecular and cellular level. In particular, it can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine derivatives under controlled conditions. One common method includes the condensation of piperidine with pyrimidine in the presence of a suitable catalyst, followed by purification steps to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory effects on protein kinase B (Akt).
N-(Piperidin-4-yl)benzamide: Exhibits cytotoxicity against cancer cells.
Uniqueness
N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHKVTLUIZGSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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